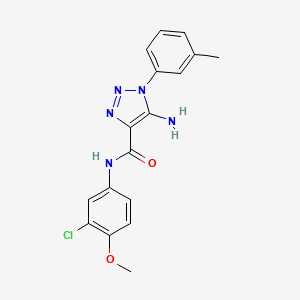
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate, also known as DMQX, is a chemical compound that has been extensively researched for its effects on the central nervous system. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMQX has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain.
Mécanisme D'action
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate acts as a competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the excitatory neurotransmission and prevent the excessive activation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been shown to have various biochemical and physiological effects on the central nervous system. It can reduce the severity and frequency of seizures in animal models of epilepsy. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also reduce the infarct size and improve the neurological outcome in animal models of stroke. In addition, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the hypersensitivity and hyperalgesia in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of the receptor activity. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is also stable and easy to handle in the laboratory. However, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Orientations Futures
Of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate research include the development of analogs with improved properties and the investigation of its therapeutic potential in other neurological disorders.
Méthodes De Synthèse
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can be synthesized by the reaction of 2-methylquinoline with 2,5-dimethoxybenzaldehyde in the presence of a base and a catalyst. The product is then purified by recrystallization and converted into its trifluoroacetate salt form. The synthesis of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
Applications De Recherche Scientifique
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been extensively studied for its effects on the central nervous system. It has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has also been used as a research tool to study the role of the NMDA receptor in learning, memory, and synaptic plasticity.
Propriétés
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-4-5-14-10-13(6-8-17(14)19-12)16-11-15(20-2)7-9-18(16)21-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQVBCLJOIEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
